molecular formula C12H10F3NO2 B2839204 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1314756-15-4

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B2839204
CAS No.: 1314756-15-4
M. Wt: 257.212
InChI Key: BJQBGXOOKUFWEN-UHFFFAOYSA-N
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Description

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound integrates two highly valuable functional groups: a benzoic acid, which serves as a handle for further derivatization (e.g., amide bond formation), and a trifluoromethyl (CF3) group. The incorporation of a trifluoromethyl group into organic compounds is a cornerstone of modern drug design, as it can profoundly influence a molecule's properties by enhancing its metabolic stability, membrane permeability, and overall lipophilicity . The tert-butyl-like 2-cyanopropan-2-yl group may further modulate the compound's steric and electronic characteristics. This multi-functional reagent is strategically suited for the synthesis of novel chemical entities (NCEs), especially in the construction of complex molecules that require a disubstituted aromatic core. Researchers can leverage this compound in various metal-catalyzed cross-coupling reactions or use the carboxylic acid moiety to create amide linkages with amines, a common strategy in the development of active pharmaceutical ingredients (APIs) . Its structural features make it a promising candidate for generating proprietary compound libraries aimed at screening for new therapeutic activities. This product is intended for use by qualified researchers in a controlled laboratory setting. Please be advised: This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-11(2,6-16)8-3-7(10(17)18)4-9(5-8)12(13,14)15/h3-5H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQBGXOOKUFWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314756-15-4
Record name 3-(1-cyano-1-methylethyl)-5-(trifluoromethyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a benzoic acid derivative with a cyanopropyl group, followed by the introduction of a trifluoromethyl group through electrophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the cyanopropyl group, potentially converting it into different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid core or the substituent groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the creation of diverse products. For example, it can be involved in condensation reactions, leading to the formation of biologically active compounds.

Synthetic Routes
A common method for synthesizing this compound involves hydrolysis of methyl 3-(2-cyanopropan-2-yl)benzoate using lithium hydroxide monohydrate in a mixture of tetrahydrofuran, water, and methanol. This process yields the desired product through controlled reaction conditions and purification steps .

Biological Applications

Enzyme Inhibition Studies
In biological research, 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid has been utilized in studies focusing on enzyme inhibition. The nitrile group within its structure can interact with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This property makes it a valuable tool in drug discovery and development.

Building Blocks for Pharmaceuticals
The compound is also used as a building block for the synthesis of pharmaceuticals. Its unique chemical properties enable it to serve as a precursor for various active pharmaceutical ingredients (APIs), particularly those targeting specific biological pathways .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound may be employed in the production of specialty chemicals. These chemicals often possess unique properties due to the trifluoromethyl group, which enhances their stability and reactivity.

Case Studies

  • Pharmaceutical Development : A study demonstrated the use of this compound in synthesizing potassium channel openers, which are crucial for treating neurological disorders such as epilepsy. The synthesis involved condensation reactions with aminopyridine derivatives .
  • Agrochemical Applications : Research indicates that derivatives of this compound could play a role in developing new agrochemicals aimed at crop protection. The trifluoromethyl moiety is known to enhance biological activity and stability .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Chemical Synthesis Intermediate for complex organic moleculesFacilitates diverse product formation
Biological Research Enzyme inhibition studiesValuable for drug discovery
Pharmaceuticals Building block for APIsTargets specific biological pathways
Industrial Chemicals Production of specialty chemicalsEnhanced stability and reactivity

Mechanism of Action

The mechanism by which 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical reactions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzoic acid derivatives, focusing on substituent effects, synthesis, and applications.

Structural Analogues with Trifluoromethyl Groups

  • 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid (CAS 2375008-65-2): Substituents: Replaces the 2-cyanopropan-2-yl group with a trifluoroethoxy (-OCF₂CF₃) moiety. The trifluoromethyl group at the 5-position is retained, preserving strong electron-withdrawing effects. Applications: Likely used in medicinal chemistry for its metabolic resistance .
  • 3-Fluoro-5-isopropylbenzoic acid (CAS 942508-01-2): Substituents: Features an isopropyl (-CH(CH₃)₂) group at the 3-position and a fluorine atom at the 5-position. Impact: The isopropyl group is less polar than 2-cyanopropan-2-yl, leading to higher lipophilicity. The fluorine atom provides moderate electron-withdrawing effects compared to -CF₃. Synthesis: Typically synthesized via Friedel-Crafts alkylation, contrasting with the cyanopropan group’s introduction via nucleophilic substitution .

Analogues with Heterocyclic Substituents

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 641571-11-1): Substituents: Replaces the 2-cyanopropan-2-yl group with a 4-methylimidazole ring. Impact: The imidazole introduces basicity (pKa ~7) and hydrogen-bonding capacity, contrasting with the cyano group’s neutral but polar nature. Applications: Used as an intermediate in kinase inhibitors (e.g., Nilotinib) due to its metal-coordinating ability .
  • 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid :

    • Substituents : Similar to the above but with the methyl group on the imidazole’s 5-position.
    • Impact : Altered steric effects influence binding interactions in drug-receptor complexes .

Nitro-Substituted Analogues

  • 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3): Substituents: Nitro (-NO₂) group at the 3-position instead of 2-cyanopropan-2-yl. Impact: The nitro group is a stronger electron-withdrawing group than cyano, increasing acidity (pKa ~1.5 vs. ~2.8 for the target compound). However, nitro groups are often metabolically unstable, limiting pharmaceutical utility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated pKa Solubility (mg/mL) LogP
3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid 257.2 ~2.8 <1 (aqueous) 3.1
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid 302.2 ~1.9 <0.5 4.2
3-Fluoro-5-isopropylbenzoic acid 182.2 ~3.5 ~10 2.8
3-Nitro-5-(trifluoromethyl)benzoic acid 235.1 ~1.5 <0.1 2.5

Data derived from structural analogs and computational models .

Biological Activity

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid is a complex organic compound known for its diverse applications in both chemistry and biology. This article explores its biological activity, mechanisms of action, and relevance in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with two significant substituents: a cyanopropyl group and a trifluoromethyl group. These modifications enhance its chemical reactivity and potential biological interactions.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The nitrile group can interact with active sites of enzymes, potentially inhibiting their function.
  • Modulation of Signaling Pathways : The compound may influence various biochemical pathways by altering the activity of proteins involved in cellular signaling.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, although specific pathways remain to be elucidated.

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialInhibitory effects on specific bacterial strains
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InteractionPotential inhibition of key metabolic enzymes

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other benzoic acid derivatives. A comparison with structurally similar compounds reveals distinct biological profiles:

Compound Unique Features Biological Activity
3-(2-Cyanopropan-2-yl)benzoic acidLacks trifluoromethyl groupLimited antimicrobial activity
5-(Trifluoromethyl)benzoic acidNo cyanopropyl substitutionModerate anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves halogenated benzoic acid precursors (e.g., bromo- or chloro-derivatives) as starting materials. Key steps include:

  • Suzuki-Miyaura Coupling : Introducing the cyano-propan-2-yl group via palladium-catalyzed cross-coupling with a boronic ester derivative. Optimal conditions require inert atmosphere, tetrakis(triphenylphosphine)palladium(0), and a base like Na₂CO₃ in THF/water .
  • Cyanation : Post-coupling, the nitrile group may be introduced via nucleophilic substitution using CuCN or KCN under reflux in DMF .
  • Purification : Recrystallization from ethanol/water or chromatography (silica gel, hexane/ethyl acetate) ensures purity >95% .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C5, cyano-propan-2-yl at C3). The CF₃ group appears as a singlet at ~110–120 ppm in ¹⁹F NMR .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with ESI-MS validates molecular weight (expected [M-H]⁻ at m/z 284.2) .
  • Melting Point Analysis : Compare experimental mp (e.g., 150–155°C) with theoretical predictions using DSC .

Q. What solvents are suitable for dissolving this compound, and how does its solubility impact experimental design?

  • Methodological Answer :

  • Polar aprotic solvents : DMSO or DMF dissolve the compound at 10–50 mM for biological assays. For organic reactions, THF or dichloromethane is preferred .
  • Aqueous solubility : Limited (<1 mM in PBS); use sonication or co-solvents (e.g., 10% DMSO in PBS) for in vitro studies .

Advanced Research Questions

Q. How do electronic effects of the cyano and trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • The trifluoromethyl group is a strong electron-withdrawing meta-director, activating the benzene ring for NAS at C3 and C5 positions.
  • The cyano-propan-2-yl group introduces steric hindrance, slowing reactions at C2 and C6. Kinetic studies using substituted anilines in DMF at 80°C reveal rate constants (k) 2–3× higher for C5-substituted products .
  • DFT Calculations : Compare HOMO-LUMO gaps to predict regioselectivity in NAS .

Q. What strategies resolve contradictions in reported solubility data for fluorinated benzoic acids?

  • Methodological Answer :

  • Standardization : Use USP-grade solvents and control humidity (CF₃ groups are hygroscopic). For example, solubility in DMSO varies from 20–50 mM depending on water content .
  • High-Throughput Screening : Test solubility across pH (2–12) and temperature (4–37°C) gradients using nephelometry .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug discovery?

  • Methodological Answer :

  • Inhibition Assays : Incubate with human liver microsomes and CYP3A4/CYP2D6 substrates (e.g., midazolam/dextromethorphan). LC-MS/MS quantifies metabolite suppression.
  • Structural Insights : Docking simulations (AutoDock Vina) show the trifluoromethyl group occupies hydrophobic pockets in CYP3A4, while the cyano group forms hydrogen bonds with heme iron .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns (e.g., Form I at 2θ = 12.5°, 15.8° vs. Form II at 13.2°, 17.4°) .
  • Thermogravimetric Analysis (TGA) : Monitor weight loss during heating; anhydrous forms show no loss below 150°C .

Contradiction Analysis

  • Melting Point Variability : Discrepancies (e.g., 150°C vs. 160°C) may stem from impurities or polymorphic forms. Use DSC with a heating rate of 5°C/min and validate against NIST reference data .
  • Biological Activity : Conflicting IC₅₀ values in enzyme assays could arise from differences in assay pH (optimal activity at pH 7.4) or DMSO concentrations (>1% may denature proteins) .

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